molecular formula C17H17N B15336809 2-(4-Ethylphenyl)-1-methylindole

2-(4-Ethylphenyl)-1-methylindole

Cat. No.: B15336809
M. Wt: 235.32 g/mol
InChI Key: JVVLLQDUQPCWOK-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-1-methylindole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a methyl group at the 1-position and a 4-ethylphenyl group at the 2-position

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

2-(4-ethylphenyl)-1-methylindole

InChI

InChI=1S/C17H17N/c1-3-13-8-10-14(11-9-13)17-12-15-6-4-5-7-16(15)18(17)2/h4-12H,3H2,1-2H3

InChI Key

JVVLLQDUQPCWOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-1-methylindole can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the indole structure using an acid catalyst. Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 4-ethylphenylboronic acid and 1-methylindole .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-1-methylindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoles with different functional groups .

Scientific Research Applications

2-(4-Ethylphenyl)-1-methylindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenyl)-1-methylindole is unique due to the presence of both the 4-ethylphenyl group and the 1-methyl group, which can influence its chemical reactivity and biological activity.

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